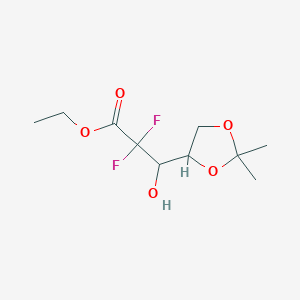
1-(2-Nitroethenyl)naphthalene-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitroethenyl)naphthalene-2-ol, also known as NEN, is an organic compound that has been widely used in scientific research for its unique properties. This compound is a nitroalkene derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NEN has been studied for its potential use in a variety of applications, including as a fluorescent probe and as a potential anticancer agent. In
Applications De Recherche Scientifique
1-(2-Nitroethenyl)naphthalene-2-ol has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 1-(2-Nitroethenyl)naphthalene-2-ol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. 1-(2-Nitroethenyl)naphthalene-2-ol is able to undergo a photoinduced electron transfer (PET) reaction with ROS, resulting in a change in its fluorescence properties. This makes it a useful tool for studying the role of ROS in various biological processes.
1-(2-Nitroethenyl)naphthalene-2-ol has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol is not fully understood, but it is believed to involve the formation of reactive intermediates that interact with cellular components such as proteins and DNA. 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to interact with the mitochondrial membrane, leading to the release of cytochrome c and activation of caspases, which are enzymes involved in the apoptotic process.
Biochemical and Physiological Effects:
1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as an anticancer agent and fluorescent probe for ROS, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Nitroethenyl)naphthalene-2-ol is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and techniques, and is readily available for purchase from chemical suppliers. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively stable and can be stored for extended periods of time without degradation.
One limitation of 1-(2-Nitroethenyl)naphthalene-2-ol is its potential toxicity. It has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively hydrophobic, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 1-(2-Nitroethenyl)naphthalene-2-ol. One area of interest is the development of new fluorescent probes based on 1-(2-Nitroethenyl)naphthalene-2-ol for the detection of other reactive species in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol and its potential use as an anticancer agent. Finally, there is potential for the development of new drugs based on 1-(2-Nitroethenyl)naphthalene-2-ol for the treatment of a variety of diseases, including cancer and inflammation.
Méthodes De Synthèse
The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol involves the reaction of 2-naphthol with nitromethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction results in the formation of the nitroalkene derivative of naphthalene, which is 1-(2-Nitroethenyl)naphthalene-2-ol. The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol is relatively simple and can be carried out using standard laboratory equipment and techniques.
Propriétés
Numéro CAS |
1454257-23-8 |
|---|---|
Formule moléculaire |
C12H9NO3 |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
Clé InChI |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




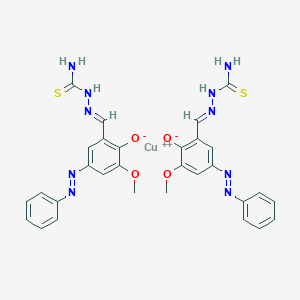
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

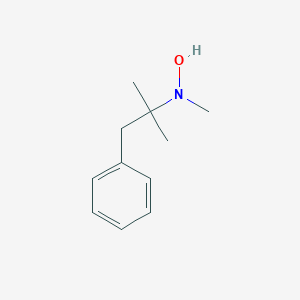
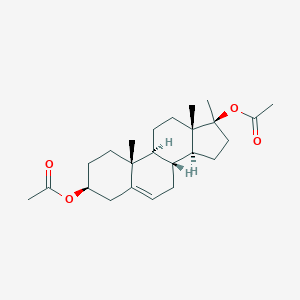


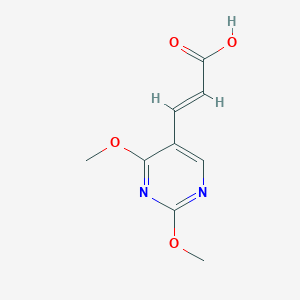
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


